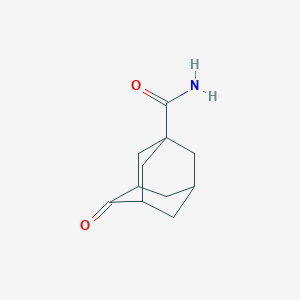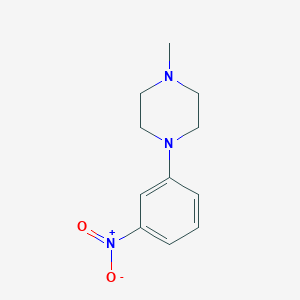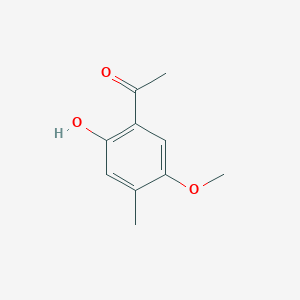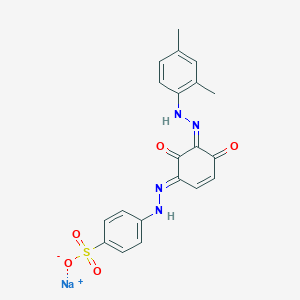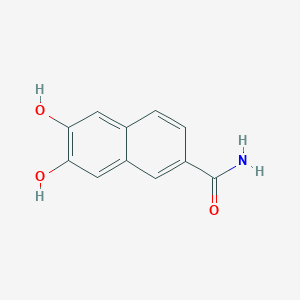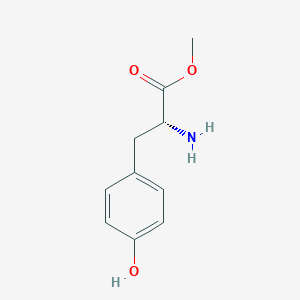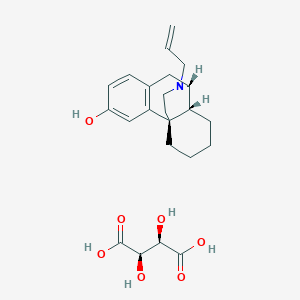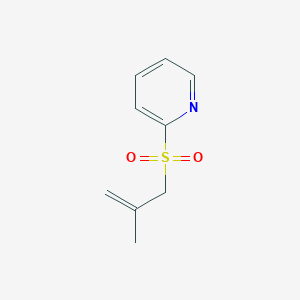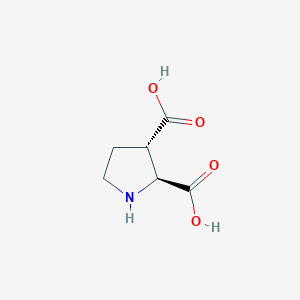
(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid, also known as pyrrolidine-2,3-dicarboxylic acid (PDC), is a non-proteinogenic amino acid that is commonly found in the brain and central nervous system. It is an important building block for the synthesis of various neurotransmitters, including glutamate and GABA. PDC has been extensively studied for its potential therapeutic applications in neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.
作用机制
The exact mechanism of action of PDC is not fully understood, but it is believed to act on various receptors and enzymes in the brain. PDC has been shown to modulate the activity of NMDA receptors, which are important for learning and memory. It has also been shown to inhibit the activity of glutamate decarboxylase, which is responsible for the synthesis of GABA. This may lead to an increase in glutamate and a decrease in GABA, which could contribute to its anticonvulsant and neuroprotective effects.
生化和生理效应
PDC has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the levels of glutamate and decrease the levels of GABA, which could contribute to its anticonvulsant and neuroprotective effects. PDC has also been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using PDC in lab experiments is its ability to modulate glutamate and GABA neurotransmission, which are important for maintaining proper brain function. PDC has also been shown to have anticonvulsant and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders. However, one limitation of using PDC in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on PDC. One direction is to further investigate its potential therapeutic applications in neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another direction is to explore its potential role in regulating glutamate and GABA neurotransmission, which could have implications for the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of PDC and to optimize its pharmacokinetic properties for clinical use.
合成方法
PDC can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-glutamic acid with sodium nitrite and sodium nitrate in the presence of hydrochloric acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as glutamate decarboxylase and glutamine synthetase to convert glutamate into PDC.
科学研究应用
PDC has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant, neuroprotective, and neurotrophic effects, making it a promising candidate for the treatment of epilepsy, Parkinson's disease, and Alzheimer's disease. PDC has also been studied for its potential role in regulating glutamate and GABA neurotransmission, which are important for maintaining proper brain function.
属性
CAS 编号 |
147332-07-8 |
|---|---|
产品名称 |
(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
(2S,3S)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI 键 |
GLQKHRAKKLRGNR-IMJSIDKUSA-N |
手性 SMILES |
C1CN[C@@H]([C@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
规范 SMILES |
C1CNC(C1C(=O)O)C(=O)O |
同义词 |
2,3-Pyrrolidinedicarboxylicacid,(2S,3S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



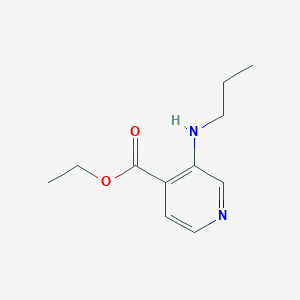
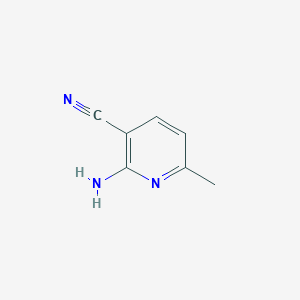
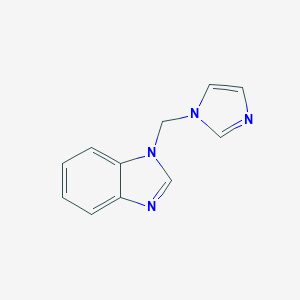
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
